molecular formula C15H21N3O4S B2973880 ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate CAS No. 2034415-28-4

ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate

Cat. No.: B2973880
CAS No.: 2034415-28-4
M. Wt: 339.41
InChI Key: DSPINHODIKMEPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring. The structure includes:

  • A benzo[c]thiadiazole dioxido moiety, which imparts electron-withdrawing properties due to the sulfone group (2,2-dioxide).
  • A 3-methyl substituent on the thiadiazole ring, influencing steric and electronic interactions.
  • A piperidine ring linked via the nitrogen at position 4, functionalized with an ethyl carboxylate group at the 1-position.

Properties

IUPAC Name

ethyl 4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-15(19)17-10-8-12(9-11-17)18-14-7-5-4-6-13(14)16(2)23(18,20)21/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPINHODIKMEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate typically involves a multi-step process:

  • Preparation of Intermediate Compounds

    • Begin with the synthesis of the thiadiazole ring by reacting 3-methyl-2-nitrobenzoic acid with thionyl chloride.

    • Reduce the nitro group to an amino group using catalytic hydrogenation.

    • Cyclize the amino compound with sulfur monochloride to form the thiadiazole ring.

  • Coupling Reactions

    • React the thiadiazole intermediate with ethyl 4-piperidinecarboxylate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Purify the product via column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity, often incorporating automated systems for precise control over reaction conditions. Catalysts and solvents are carefully chosen to maximize efficiency, and industrial chromatography is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate undergoes several types of reactions:

  • Oxidation: : The compound can undergo oxidative reactions, especially on the piperidine ring, forming N-oxide derivatives.

  • Reduction: : Reduction can occur at the thiadiazole moiety, potentially modifying its biological activity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or piperidine nitrogen.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

  • Oxidation: : N-oxides.

  • Reduction: : Reduced thiadiazole derivatives.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is used in various scientific research domains:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Studied for its interaction with biological macromolecules and potential use as a probe in biochemical assays.

  • Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with specific molecular targets:

  • Molecular Targets: : It can bind to enzymes or receptors, modulating their activity.

  • Pathways: : May involve modulation of signal transduction pathways, inhibition of enzyme activity, or altering receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Benzo[c][1,2,5]thiadiazole Derivatives

The target compound shares its benzo[c]thiadiazole dioxido core with Me@HAPTHI (), a norepinephrine transporter ligand. However, Me@HAPTHI replaces the piperidine-carboxylate with a hydroxybutyl-methylamino chain, highlighting how substituent choice tailors biological targeting .

Thiadiazole-Fused Derivatives ( and )

Compounds like ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a) () feature a 1,3,4-thiadiazole ring but lack the benzo-fused system and piperidine moiety. The ethyl carboxylate in 7a is directly attached to the thiadiazole, contrasting with the target’s piperidine linkage .

Piperidine-Based Analogues

Compound 17 (), tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate, shares the piperidine-carboxylate backbone but replaces the thiadiazole with an imidazole-pyrimidine system. This difference underscores the piperidine-carboxylate group’s versatility in accommodating diverse pharmacophores .

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Biological Relevance Reference
Target Compound Benzo[c][1,2,5]thiadiazole 2,2-dioxide 3-methyl, 4-piperidine-1-carboxylate Kinase inhibition (hypothesized)
Me@HAPTHI () Benzo[c][1,2,5]thiadiazole 2,2-dioxide Hydroxybutyl-methylamino chain Norepinephrine transporter ligand
Compound 7a () 1,3,4-Thiadiazole Ethyl carboxylate, phenyl, triazole Synthetic intermediate
Compound 17 () Piperidine Imidazole-pyrimidine, tert-butyl carboxylate Kinase inhibitor (demonstrated)

Impact of Substituents

  • Piperidine vs. Aliphatic Chains : The piperidine ring in the target compound introduces rigidity and spatial orientation absent in Me@HAPTHI’s flexible hydroxybutyl chain, which may affect blood-brain barrier penetration .
  • Carboxylate Position : The ethyl carboxylate in the target is distal to the benzo-thiadiazole core, whereas in compound 7a, it is directly conjugated to the thiadiazole, altering solubility and metabolic stability .

Biological Activity

Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S and a molecular weight of approximately 364.42 g/mol. The presence of the piperidine ring and the thiadiazole moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Antitumor Activity

The compound's structural features suggest potential antitumor effects. Research involving piperidine derivatives has shown that modifications can enhance cellular potency and selectivity against cancer cells. For example, compounds with similar piperidine structures demonstrated robust antitumor activity in xenograft models at doses as high as 160 mg/kg . Such findings support the hypothesis that this compound may possess similar effects.

The mechanism by which this compound exerts its biological effects may involve modulation of specific enzymatic pathways or receptor interactions. For instance, related compounds have been shown to inhibit histone methyltransferases such as EZH2, leading to altered gene expression profiles in cancer cells . This suggests that this compound might also influence epigenetic regulation.

Case Studies

Study Objective Findings
Study on Thiadiazole DerivativesEvaluate antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values around 256 µg/mL .
Antitumor Activity AssessmentTest efficacy in xenograft modelsCompounds with similar structures showed robust antitumor effects at doses of 160 mg/kg .
Mechanistic Study on Piperidine CompoundsInvestigate enzymatic inhibitionDemonstrated inhibition of EZH2 leading to reduced H3K27me3 levels in treated cells .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that related piperidine compounds may cause skin and eye irritation at certain concentrations . Further studies are necessary to establish a comprehensive safety profile for this compound.

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